6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrones that have been widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with chloro, ethyl, and benzyloxycarbonylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic reactionsThe final step involves the coupling of the chromenone derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone compounds .
Scientific Research Applications
6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonylamino group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(tert-butoxycarbonyl)amino}-3-methylbutanoate
Uniqueness
The uniqueness of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the benzyloxycarbonylamino group at the 7-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
Properties
Molecular Formula |
C23H22ClNO6 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(6-chloro-4-ethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C23H22ClNO6/c1-2-16-11-22(27)30-19-13-20(18(24)12-17(16)19)31-21(26)9-6-10-25-23(28)29-14-15-7-4-3-5-8-15/h3-5,7-8,11-13H,2,6,9-10,14H2,1H3,(H,25,28) |
InChI Key |
IXFHJTKQKDZMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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